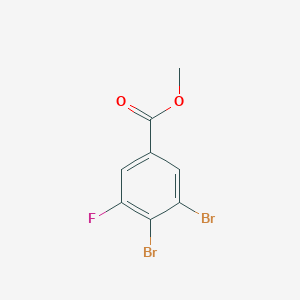

Methyl 3,4-Dibromo-5-fluorobenzoate

Description

Contextual Significance in Polyhalogenated Aromatic Systems

Polyhalogenated aromatic compounds are a broad class of molecules that have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.net The presence of multiple halogen atoms on an aromatic ring can significantly influence the molecule's physical, chemical, and biological properties. Halogen atoms can alter a molecule's lipophilicity, metabolic stability, and electronic characteristics, making them crucial substituents in drug design and the development of functional materials.

The specific arrangement of two bromine atoms and a fluorine atom on the benzoate (B1203000) ring of Methyl 3,4-Dibromo-5-fluorobenzoate makes it a unique building block. The differing reactivity of the C-Br and C-F bonds, as well as the directing effects of the halogens and the ester group in electrophilic aromatic substitution reactions, could allow for selective functionalization of the aromatic ring. This potential for regioselective reactions is a key area of interest in the synthesis of complex, highly substituted aromatic systems.

Historical Trajectories and Milestones in its Synthetic and Mechanistic Elucidation

The history of organofluorine chemistry dates back to the 19th century, with significant advancements in the synthesis of fluorinated aromatic compounds occurring throughout the 20th century. nih.gov Key methods for introducing fluorine into aromatic rings include the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, and nucleophilic aromatic substitution (the Halex process). nih.govacs.org The synthesis of polyhalogenated aromatics often involves electrophilic aromatic substitution, where the existing substituents on the ring direct the position of incoming groups. nih.gov

Structural Attributes as a Foundation for Research Interest

The structural characteristics of this compound are central to its potential applications in research. The molecule's geometry, electronic distribution, and the nature of its chemical bonds dictate its reactivity and interactions with other molecules.

While a specific crystal structure analysis for this compound is not found in the surveyed literature, studies of related polyhalogenated benzoic acid derivatives provide insights into the expected structural features. For instance, the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. google.com Similarly, the analysis of 2-bromobenzoic acid provides information on the planarity of the benzene (B151609) ring and the orientation of the carboxylic group. upenn.edu

Spectroscopic techniques are essential for confirming the structure of this compound. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-Br and C-F bonds. upenn.edursc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the aromatic ring. Mass spectrometry (MS) would determine the precise molecular weight and provide fragmentation patterns useful for structural elucidation.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1160574-59-3 |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dibromo-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGVWVIIXVUUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292399 | |

| Record name | Methyl 3,4-dibromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-59-3 | |

| Record name | Methyl 3,4-dibromo-5-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dibromo-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methyl 3,4 Dibromo 5 Fluorobenzoate

Direct Esterification Pathways to Methyl 3,4-Dibromo-5-fluorobenzoate

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor. This transformation is a fundamental reaction in organic chemistry. iajpr.com

The most direct method for synthesizing this compound is the esterification of 3,4-Dibromo-5-fluorobenzoic acid with methanol (B129727). The Fischer-Speier esterification is a classic and widely used method for this purpose. youtube.com This reaction involves heating the carboxylic acid and an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. iajpr.comgoogle.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester product. youtube.com

Alternative and often milder conditions can also be employed. For instance, N-bromosuccinimide (NBS) has been shown to effectively catalyze the esterification of various carboxylic acids, including fluorinated benzoic acids, under neutral conditions, which can be advantageous for sensitive substrates. nih.gov Other methods include reacting a more reactive derivative of the carboxylic acid, such as the corresponding acyl chloride (3,4-Dibromo-5-fluorobenzoyl chloride), with methanol. google.com This reaction is typically rapid and irreversible.

Table 1: Representative Conditions for the Esterification of Halogenated Benzoic Acids

| Precursor Acid | Alcohol | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorobenzoic Acid | Methanol | N-Bromosuccinimide | 70 | 68 | nih.gov |

| 3-Fluorobenzoic Acid | Methanol | N-Bromosuccinimide | 70 | - | nih.gov |

| 3-Bromo-4-fluoro-benzoic Acid | Alcohol | Sulfuric Acid | 20-100 | - | google.com |

| General Carboxylic Acid | Alcohol | Acid Catalyst | Reflux | - | iajpr.com |

Esterification reactions are inherently regioselective for the carboxylic acid functional group. In a molecule like 3,4-Dibromo-5-fluorobenzoic acid, which contains a carboxylic acid group and stable carbon-halogen bonds on the aromatic ring, the conditions for esterification specifically target the -COOH group. The carbon atoms of the benzene (B151609) ring and the attached halogens are unreactive under typical esterification conditions, such as treatment with methanol and an acid catalyst. iajpr.com This high degree of selectivity ensures that the methyl ester functionality is introduced without causing unwanted side reactions or degradation of the halogenated aromatic scaffold.

Halogenation Strategies for Benzene Ring Functionalization

The synthesis of the key precursor, 3,4-Dibromo-5-fluorobenzoic acid, requires carefully planned halogenation strategies to install the bromine and fluorine atoms at the correct positions on the benzene ring.

The introduction of bromine atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution. libretexts.org For the synthesis of this compound, a plausible strategy involves the bromination of a precursor that already contains the fluorine and the carboxyl (or ester) group.

Consider the precursor Methyl 3-bromo-5-fluorobenzoate. In this molecule, the substituents direct the position of the next incoming electrophile (Br+). The fluorine atom at position 5 and the bromine atom at position 3 are both ortho-, para-directing groups. Both substituents direct the incoming bromonium ion to positions 2, 4, and 6. The ester group at position 1 is a deactivating, meta-directing group, which directs towards position 5 (already occupied). The combined activating and directing effects of the existing halogens strongly favor the substitution at position 4. The reaction is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org Advanced methods, such as palladium-catalyzed C-H bromination, have also been developed for achieving high regioselectivity in complex benzoic acid derivatives. nih.govrsc.org

Based on the principles of directing group effects, a logical sequential protocol for the synthesis of this compound can be proposed. A highly plausible route is as follows:

Starting Material Selection : The synthesis would likely commence with a commercially available or readily synthesized fluorinated precursor, such as 3-Bromo-5-fluorobenzoic acid .

Regioselective Bromination : This precursor would undergo electrophilic bromination. As discussed, the directing effects of the existing fluorine and bromine atoms would guide the second bromine atom to the C-4 position, yielding 3,4-Dibromo-5-fluorobenzoic acid .

Esterification : The final step is the direct esterification of the synthesized 3,4-Dibromo-5-fluorobenzoic acid with methanol, using a method such as the Fischer-Speier esterification, to produce the target molecule, This compound . iajpr.comgoogle.com

This sequential approach, which carefully considers the electronic effects of each substituent, allows for the controlled and high-yield synthesis of the specifically substituted product.

Carbon-Carbon Bond Formation in this compound Synthesis

The creation of the crucial carboxylate group on the substituted benzene ring is a key aspect of synthesizing this compound. This can be achieved through methods that form a new carbon-carbon bond directly onto the aromatic core.

Carboxylation Reactions via Organometallic Intermediates

A powerful strategy for introducing a carboxylic acid group onto an aromatic ring involves the formation of an organometallic intermediate, which is then quenched with carbon dioxide. The synthesis of this compound could be envisioned starting from 1,2-dibromo-4-fluorobenzene (B1585839).

The initial step involves the generation of an organolithium or Grignard reagent. This is typically achieved through a metal-halogen exchange or direct insertion of magnesium. For instance, treating 1,2-dibromo-4-fluorobenzene with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures could selectively replace one of the bromine atoms with lithium. The resulting aryllithium species is a potent nucleophile.

Subsequent reaction with solid carbon dioxide (dry ice), followed by an acidic workup, introduces the carboxylic acid group to the aromatic ring. The final step is an esterification reaction, commonly achieved by treating the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the desired this compound. A related procedure describes the generation of ester dianions from α,α-dibromo esters via lithium-halogen exchange with tert-butyllithium, highlighting the utility of this approach for creating reactive intermediates for C-C bond formation. orgsyn.org

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Metal-Halogen Exchange | 1,2-dibromo-4-fluorobenzene, tert-butyllithium | 3,4-Dibromo-5-fluorophenyllithium |

| 2 | Carboxylation | Carbon Dioxide (CO2), H+ | 3,4-Dibromo-5-fluorobenzoic acid |

| 3 | Esterification | Methanol (CH3OH), H2SO4 | This compound |

Cyanation and Subsequent Functional Group Interconversion Pathways

Another versatile method for creating the carboxylate group involves the introduction of a cyano (-CN) group and its subsequent hydrolysis. The cyanation of aryl halides is a well-established transformation, often catalyzed by transition metals. nih.gov

A potential synthetic route would begin with a suitable dihalo-fluorobenzene precursor, such as 1,2-dibromo-4-fluoro-5-iodobenzene. The iodine atom is more reactive towards cyanation than bromine. A palladium- or copper-catalyzed cyanation reaction, using a cyanide source like zinc cyanide (Zn(CN)₂) or cuprous cyanide (CuCN), would replace the iodine with a cyano group to form 3,4-dibromo-5-fluorobenzonitrile. google.com

Once the nitrile is formed, it can be converted to the methyl ester through a two-step process. First, acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid (3,4-Dibromo-5-fluorobenzoic acid). Second, as in the previous method, the carboxylic acid is esterified with methanol to produce the final product, this compound. This pathway offers an alternative to direct carboxylation, with the nitrile group serving as a stable and effective "masked" carboxylate. google.com

Transformation of Related Substituted Benzoate (B1203000) Derivatives

The synthesis of this compound can also be accomplished by modifying existing substituted benzene or benzoate molecules. These methods involve the transformation of functional groups already present on the aromatic ring.

Oxidation of Aromatic Methyl or Aldehyde Groups to Carboxylic Acids

One of the most direct routes involves the oxidation of a methyl group on a suitably substituted toluene (B28343) precursor. The starting material for this pathway would be 3,4-dibromo-5-fluorotoluene. This compound can be subjected to strong oxidizing agents to convert the methyl group into a carboxylic acid.

Commonly used reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid). The reaction is typically carried out in an aqueous solution, and upon completion, an acidic workup yields 3,4-dibromo-5-fluorobenzoic acid. The subsequent esterification with methanol provides the target molecule. This approach is fundamental in organic synthesis for converting alkylbenzene derivatives into benzoic acids. organic-chemistry.orgorganic-chemistry.org

| Precursor | Oxidizing Agent | Intermediate | Final Step |

| 3,4-Dibromo-5-fluorotoluene | Potassium Permanganate (KMnO4) | 3,4-Dibromo-5-fluorobenzoic acid | Esterification with Methanol |

| 3,4-Dibromo-5-fluorotoluene | Chromic Acid (H2CrO4) | 3,4-Dibromo-5-fluorobenzoic acid | Esterification with Methanol |

| 3,4-Dibromo-5-fluorobenzaldehyde | Potassium Permanganate (KMnO4) | 3,4-Dibromo-5-fluorobenzoic acid | Esterification with Methanol |

Reduction of Nitroaromatic Precursors

Nitroaromatic compounds are versatile precursors in organic synthesis due to the numerous transformations the nitro group can undergo. nih.govnih.gov A plausible synthetic route to this compound could involve a nitro-substituted intermediate. For example, one could start with Methyl 3,4-dibromo-5-fluoro-X-nitrobenzoate, where X is another substituent that is later removed or transformed.

The key step in this context is the reduction of a nitro group to an amine. This is a common and efficient reaction that can be achieved using various methods. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used industrial method. organic-chemistry.org Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl), is also highly effective. wikipedia.org The resulting aniline (B41778) derivative, such as Methyl 4-amino-3-bromo-5-fluorobenzoate, can then be used in subsequent reactions, like the Sandmeyer reaction, to achieve the final product structure. bldpharm.com

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert primary aromatic amines into a wide variety of functional groups, including halogens, via a diazonium salt intermediate. nih.govwikipedia.org This reaction is particularly useful for introducing substituents in patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

A strategic application of the Sandmeyer reaction for the synthesis of this compound could start from an amino-substituted benzoate ester. For instance, beginning with Methyl 4-amino-5-fluorobenzoate, a direct bromination could be performed to yield Methyl 4-amino-3-bromo-5-fluorobenzoate. bldpharm.com

The crucial step would then be the diazotization of this aniline derivative. This is accomplished by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0-5 °C). masterorganicchemistry.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.orgmasterorganicchemistry.com This promotes the displacement of the diazonium group (-N₂⁺) with a bromine atom, yielding the target compound, this compound. This sequence allows for the regioselective introduction of the bromine atoms. nih.gov

| Reaction Stage | Description | Key Reagents |

| Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium Nitrite (NaNO2), Hydrobromic Acid (HBr) |

| Sandmeyer Reaction | Displacement of the diazonium group with a bromine atom. | Copper(I) Bromide (CuBr) |

Catalytic Methodologies in Synthesis and Derivatization

The synthesis and functionalization of halogenated aromatic compounds like this compound heavily rely on transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, readily available building blocks. While specific documented catalytic syntheses or derivatizations for this compound are not extensively detailed in publicly available literature, its structure, featuring two bromine atoms at positions amenable to catalysis, makes it an ideal candidate for a variety of well-established catalytic transformations. The reactivity of the bromine atoms can be selectively exploited, often influenced by the electronic effects of the fluorine and methyl ester groups on the aromatic ring.

Palladium- and copper-catalyzed reactions are the most prominent and versatile methods for the derivatization of aryl bromides. The presence of two bromine atoms on the benzene ring of this compound opens up possibilities for sequential or double cross-coupling reactions, allowing for the introduction of different substituents in a controlled manner. The general mechanisms for these reactions are well-understood and have been applied to a vast range of substrates.

A prime example is the Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. This reaction is widely used to form carbon-carbon bonds. For a compound like this compound, this could be used to introduce alkyl, alkenyl, or aryl groups at the 3- and/or 4-positions. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Another significant palladium-catalyzed transformation is the Heck reaction , which involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the aromatic ring. The Mizoroki-Heck reaction, as it is also known, typically employs a palladium catalyst in the presence of a base.

The Sonogashira coupling is a further key palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction often uses a copper(I) co-catalyst and is invaluable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis.

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed reaction couples an aryl halide with an amine. This transformation would allow for the introduction of primary or secondary amines at the bromine-substituted positions of this compound.

Copper-catalyzed reactions also play a significant role in the derivatization of aryl halides. For instance, copper-catalyzed cyanation reactions can be employed to introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

While specific research detailing these catalytic derivatizations for this compound is not readily found, the general applicability of these powerful catalytic methods to aryl bromides provides a predictive framework for its synthetic transformations. The following tables outline hypothetical yet representative catalytic systems that would be employed for the derivatization of this compound based on established methodologies for similar substrates.

Interactive Data Table: Potential Catalytic Derivatizations of this compound

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Potential Product |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Methyl 3-bromo-5-fluoro-4-phenylbenzoate |

| Heck Reaction | Pd(PPh₃)₄ | - | Et₃N | DMF | Methyl 3-bromo-5-fluoro-4-vinylbenzoate |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | Methyl 3-bromo-5-fluoro-4-(phenylethynyl)benzoate |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Methyl 3-bromo-5-fluoro-4-(phenylamino)benzoate |

| Copper-Catalyzed Cyanation | CuCN | - | - | DMF | Methyl 3-bromo-4-cyano-5-fluorobenzoate |

Reactivity Profiles and Transformational Pathways of Methyl 3,4 Dibromo 5 Fluorobenzoate

Reactivity of the Ester Group

The ester functional group is a cornerstone of organic synthesis, and its reactivity in Methyl 3,4-dibromo-5-fluorobenzoate is influenced by the strong electronic effects of the halogen substituents on the aromatic ring.

Mechanistic Investigations of Ester Hydrolysis Under Acidic and Basic Conditions

Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, can be catalyzed by both acid and base. The rate and mechanism are significantly affected by the electronic nature of the substituents on the aromatic ring.

Under basic conditions , hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) leaving group yields the carboxylate anion, which is protonated in a final workup step to give the carboxylic acid. The three halogen atoms (two bromine, one fluorine) on the benzene (B151609) ring are strongly electron-withdrawing through their inductive effects. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of base-catalyzed hydrolysis of this compound is expected to be significantly faster than that of unsubstituted methyl benzoate (B1203000). Studies on other substituted methyl benzoates have shown that electron-withdrawing groups accelerate hydrolysis, a correlation often described by the Hammett linear free-energy relationship. oieau.fr For these esters, hydrolysis is predominantly catalyzed by the hydroxide ion concentration in the pH range of 5-10. oieau.fr

Under acidic conditions , the mechanism involves the initial protonation of the carbonyl oxygen. This activation step increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate and the eventual elimination of methanol (B129727). While electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, they also destabilize the protonated intermediate. The latter effect typically dominates, and therefore, the rate of acid-catalyzed hydrolysis for this compound is predicted to be slower than that of methyl benzoate.

The neutral hydrolysis of esters, particularly activated ones, can proceed through mechanisms involving the autoionization of water. nih.gov For activated esters, a process involving the formation of a hydroxide ion, assisted by another water molecule acting as a general base, may occur. nih.gov

Table 1: Predicted Effects of Substituents on Ester Hydrolysis of this compound

| Condition | Key Mechanistic Step | Role of Halogen Substituents | Predicted Rate Compared to Methyl Benzoate |

|---|---|---|---|

| Basic | Nucleophilic attack by OH⁻ | Inductively withdrawing, increasing carbonyl electrophilicity | Faster |

| Acidic | Protonation of carbonyl oxygen | Inductively withdrawing, destabilizing the protonated intermediate | Slower |

Transesterification Reactions and Equilibria

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the new alcohol or by removing the alcohol byproduct.

Reactivity of Aromatic Halogen Substituents

The benzene ring of this compound is adorned with three halogen atoms, providing multiple sites for substitution reactions. The distinct electronic properties and bond strengths of the C-F and C-Br bonds allow for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. It typically requires an activated aromatic ring, meaning the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, although some SNAr reactions are now believed to be concerted. springernature.comstrath.ac.uk

In this compound:

Leaving Groups : Fluorine is a significantly better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer intermediate.

Activating Groups : The primary electron-withdrawing group is the methyl ester (-CO₂Me). However, it is positioned meta to both the C-F bond and the C-Br bond at position 4, providing only weak activation for these sites. The halogens themselves are inductively withdrawing but can also act as weak deactivating groups.

Given these factors, SNAr reactions on this substrate are challenging but not impossible, likely requiring strong nucleophiles and potentially elevated temperatures. The most probable site for an SNAr reaction would be the displacement of the fluoride at the C5 position, due to its superior leaving group ability. nih.gov The cumulative electron-withdrawing effect of the two bromine atoms and the ester group would be necessary to facilitate the attack. Displacement of the bromine atoms via an SNAr mechanism is considered less likely.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the functionalization of aryl halides. libretexts.org The general catalytic cycle for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

A key feature of these reactions is the relative reactivity of aryl halides, which generally follows the order: C-I > C-Br > C-Cl >> C-F. This reactivity trend is based on bond dissociation energies and dictates that the C-Br bonds in this compound will react selectively in the presence of the C-F bond.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is highly versatile for creating biaryl compounds or attaching alkyl/vinyl groups. For this compound, selective mono- or di-arylation at the C-Br positions is feasible by controlling the stoichiometry of the boronic acid. rsc.orgrsc.org Regioselectivity between the C3 and C4 positions would depend on the specific catalyst, ligands, and steric factors of the coupling partners. nih.gov

Heck Reaction : The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with trans stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce vinyl groups at the C3 and/or C4 positions of the ring. Again, the C-F bond would remain intact under typical Heck conditions. researchgate.netmdpi.com

Sonogashira Coupling : This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. organic-chemistry.orgnih.gov This provides a direct route to arylalkynes. The C-Br bonds of this compound can be selectively coupled with various alkynes, leaving the C-F bond untouched. researchgate.netchemrxiv.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Catalyst / Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF | 80-110 °C |

| Heck | Pd(OAc)₂, Pd/C | Et₃N, NaOAc | DMF, Acetonitrile | 80-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, DIPA | THF, DMF, Toluene | Room Temp. - 80 °C |

Note: These are general conditions and would require optimization for the specific substrate, this compound.

Electrophilic Aromatic Substitution Reactions on Halogenated Benzoates

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The success of this reaction depends on the electronic nature of the substituents already present on the ring.

The aromatic ring of this compound is exceptionally deactivated towards electrophilic attack. This is due to the presence of three strongly deactivating halogen substituents and the deactivating, meta-directing methyl ester group. libretexts.orguci.edu

Deactivating Effect : All three halogens and the ester group withdraw electron density from the ring, making it a very poor nucleophile. libretexts.org

Directing Effects : The sole available position for substitution is at C6. The directing influences are as follows:

The ester group at C1 directs meta (to C3 and C5, both occupied).

The bromine at C3 directs ortho (C2, C4; occupied) and para (C6).

The bromine at C4 directs ortho (C3, C5; occupied) and para (C1; occupied).

The fluorine at C5 directs ortho (C4, occupied; C6).

Both the bromine at C3 and the fluorine at C5 direct an incoming electrophile to the C6 position. However, due to the profound deactivation of the ring by four electron-withdrawing groups, any further electrophilic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) would be extremely difficult to achieve and would require exceptionally harsh reaction conditions. libretexts.org

Derivatization and Functionalization of the Aromatic Ring System

The reactivity of this compound is governed by the interplay of its substituents on the aromatic ring. The electron-withdrawing nature of the fluorine, two bromine atoms, and the methyl ester group deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups, particularly the halogens, render the aromatic ring susceptible to nucleophilic aromatic substitution and provide handles for various cross-coupling and metalation reactions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with an electrophile. wikipedia.orgorganic-chemistry.org

In this compound, the methyl ester group can act as a DMG. However, the hierarchy of directing groups places the ester as less powerful than others like amides or O-aryl carbamates. uwindsor.canih.gov The deprotonation would be expected to occur at the C6 position, which is ortho to the ester group.

A significant challenge in the directed metalation of this compound is the presence of two bromine atoms. Organolithium reagents can participate in a competitive lithium-halogen exchange, a process that is often faster than deprotonation, especially with aryl bromides. uwindsor.ca This would lead to the formation of a lithiated species at the C3 or C4 position rather than the desired C6. The choice of organolithium reagent and reaction conditions is therefore critical to control the regioselectivity of the reaction. For instance, using lithium amides as the base can sometimes favor deprotonation over benzylic lithiation. uwindsor.ca

Table 1: Potential Directed Ortho-Metalation of this compound and Competing Reactions

| Position | Reagent | Expected Reaction | Product Type | Notes |

| C6 | Lithium diisopropylamide (LDA) | Directed ortho-metalation | 6-substituted derivative | The ester group directs the deprotonation. |

| C3/C4 | n-Butyllithium (n-BuLi) | Lithium-halogen exchange | 3- or 4-substituted derivative | This reaction is often faster than DoM with aryl bromides. uwindsor.ca |

Introduction of Amine, Hydroxyl, or Other Functional Groups

The introduction of amine and hydroxyl groups onto the aromatic ring of this compound can be achieved through several modern synthetic methodologies, primarily leveraging the reactivity of the bromine atoms.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the fluorine and bromine substituents activates the ring for SNAr reactions. While fluorine is typically a better leaving group in SNAr than bromine, the steric environment and the electronic effects of the other substituents can influence the regioselectivity. It is conceivable that under specific conditions, one of the bromine atoms could be displaced by a nucleophile like an amine or a hydroxide.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a more common and versatile method for introducing new functional groups. The bromine atoms serve as excellent leaving groups for reactions such as:

Buchwald-Hartwig Amination: This reaction would allow for the introduction of primary or secondary amine groups by coupling with an amine in the presence of a palladium catalyst and a suitable ligand.

Buchwald-Hartwig Etherification: Similarly, hydroxyl groups (or protected hydroxyls like alkoxides) can be introduced to form aryl ethers.

Suzuki-Miyaura Coupling: This reaction can be used to introduce new carbon-carbon bonds. While not directly introducing an amine or hydroxyl group, it can be used to introduce a boronic ester that can later be oxidized to a hydroxyl group. The reactivity of the two bromine atoms in a Suzuki-Miyaura coupling may differ due to their electronic environment.

The synthesis of various hydroxy-substituted aminobenzo[d]thiazole derivatives, which are valuable in drug discovery, often starts from substituted aminobenzoates, highlighting a potential application for functionalized derivatives of this compound. nih.gov

Table 2: Potential Reactions for Functional Group Introduction

| Reaction Type | Reagents | Functional Group Introduced | Target Position |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, ligand, base | -NR₂ | C3 or C4 |

| Buchwald-Hartwig Etherification | ROH, Pd catalyst, ligand, base | -OR | C3 or C4 |

| Nucleophilic Aromatic Substitution | R₂NH or OH⁻, heat, polar aprotic solvent | -NR₂ or -OH | C3 or C4 |

This compound as a Synthetic Intermediate and Building Block

This compound is a valuable building block in organic synthesis due to its dense and varied functionalization. epa.govbldpharm.com The presence of three distinct reactive sites—the methyl ester and the two non-equivalent bromine atoms—allows for a stepwise and regioselective introduction of new functionalities.

This compound can serve as a scaffold for the synthesis of complex polysubstituted aromatic molecules. For instance, related di-bromo aromatic esters, such as methyl 3,5-dibromo-4-methylbenzoate, are key intermediates in the synthesis of various natural products. nih.gov The general strategy involves the sequential replacement or modification of the bromine atoms and subsequent manipulation of the ester group.

Given the prevalence of fluorinated and brominated motifs in medicinal chemistry and materials science, this compound is likely utilized in the synthesis of:

Agrochemicals: Where specific substitution patterns on an aromatic ring can lead to desired biological activity.

Pharmaceuticals: The benzo[d]thiazole scaffold, found in many bioactive compounds, can be synthesized from appropriately substituted aminobenzoates. nih.gov The derivatization of our title compound could provide access to novel precursors for such heterocycles.

Functional Materials: Polysubstituted aromatic compounds are often used in the development of materials with specific electronic or optical properties.

The synthetic utility is further underscored by the commercial availability of related building blocks like 3-bromo-5-fluorobenzoic acid and methyl 3-bromo-5-fluoro-4-methylbenzoate, which are used to construct complex molecules. bicbiotech.com

Advanced Analytical and Structural Research Methodologies for Methyl 3,4 Dibromo 5 Fluorobenzoate

Advanced Spectroscopic Characterization in Research Contexts

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and in-depth molecular understanding of complex organic molecules like Methyl 3,4-Dibromo-5-fluorobenzoate. These methods provide detailed information on the molecule's vibrational modes, nuclear environments, and mass, which are critical for confirming its identity and studying its chemical behavior.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Force Field Calculations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. These two techniques are often used in a complementary fashion, as some vibrational modes may be more active in either IR or Raman spectroscopy.

For this compound, FT-IR and FT-Raman spectra would reveal characteristic vibrational bands corresponding to its various functional groups. For instance, the carbonyl (C=O) stretching of the ester group would be expected to produce a strong absorption band in the FT-IR spectrum, typically in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would also be observable. Aromatic C-H and C=C stretching vibrations would appear at their characteristic frequencies. The vibrations associated with the carbon-halogen bonds (C-F and C-Br) would be found in the lower frequency "fingerprint" region of the spectrum.

In advanced research contexts, the experimental vibrational frequencies are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). These calculations not only help in the precise assignment of each vibrational mode but are also used to develop a molecular force field, which describes the forces between the atoms and the energy of the molecule as a function of its geometry. However, without experimental spectra or computational studies for this compound, a specific mode assignment and force field calculation cannot be presented.

High-Resolution and In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Elucidation Beyond Basic Identification

A comprehensive NMR analysis of this compound would involve acquiring spectra for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts, integration, and coupling patterns (multiplicity) of the aromatic protons would provide crucial information about their positions on the benzene (B151609) ring relative to the bromine and fluorine substituents.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts would be influenced by the electronegativity of the attached substituents (bromine, fluorine, and the ester group).

¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. The ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom, and its chemical shift and coupling to nearby protons would further confirm the molecular structure.

Without access to published research or spectral databases for this specific compound, a table of chemical shifts and coupling constants cannot be provided.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregate Investigations

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. In the context of a pure compound like this compound, DOSY could be used to investigate potential self-aggregation or the formation of complexes in solution. All signals from a single, non-aggregating molecule should exhibit the same diffusion coefficient. If aggregation occurs, a change in the diffusion coefficient would be observed. No studies indicating aggregation behavior for this compound were found.

In-situ NMR Monitoring of Reaction Progress

In-situ NMR allows for the real-time monitoring of chemical reactions directly within the NMR spectrometer. This technique provides valuable kinetic and mechanistic information by tracking the disappearance of reactants and the appearance of intermediates and products over time. For the synthesis of this compound, for example, from the corresponding carboxylic acid, in-situ NMR could be used to monitor the esterification reaction, providing insights into the reaction rate and the formation of any byproducts. However, no literature describing the synthesis of this compound via in-situ NMR monitoring was identified.

Mass Spectrometry in Reaction Monitoring and Mechanism Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum could help to elucidate the structure by identifying the loss of specific neutral fragments, such as the methoxy group (-OCH₃) or a bromine atom.

In the context of reaction monitoring, mass spectrometry can be coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to follow the progress of a reaction by identifying and quantifying the reactants, intermediates, and products. This is crucial for understanding reaction mechanisms and optimizing reaction conditions. No specific mass spectral data or reaction monitoring studies for this compound are available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantum Yield Measurements

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for studying the electronic transitions within this compound. The absorption of UV or visible light by the molecule corresponds to the excitation of valence electrons from a lower energy ground state to a higher energy excited state. For organic molecules like this substituted benzoate (B1203000), the most significant electronic transitions are typically π → π* and n → π*.

The aromatic benzene ring and the carbonyl group (C=O) of the ester functional group act as chromophores, which are parts of the molecule responsible for absorbing light. The π electrons in the benzene ring and the C=O double bond can be promoted from a bonding (π) orbital to an antibonding (π) orbital. These π → π transitions are generally intense, resulting in high molar absorptivity values, typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹. The oxygen atoms of the ester group also possess non-bonding electrons (n electrons). These can be excited to an antibonding π* orbital, known as an n → π* transition. These transitions are typically of lower energy (occur at longer wavelengths) and are less intense, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. The presence of halogen substituents (bromine and fluorine) can act as auxochromes, causing shifts in the absorption maxima (λmax) and intensities compared to an unsubstituted methyl benzoate molecule.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It provides insight into the probability that an excited molecule will deactivate by emitting a photon rather than through non-radiative pathways like internal conversion or intersystem crossing. A common and reliable method for determining the quantum yield is the comparative method, which uses a well-characterized standard with a known quantum yield value.

To perform the measurement, a dilute solution of the test compound (this compound) and a solution of a standard (e.g., quinine sulfate) with a similar absorbance at the same excitation wavelength are prepared. Assuming they absorb the same number of photons, the ratio of their integrated fluorescence intensities, after correcting for factors like the solvent's refractive index, yields the quantum yield of the test sample. The relationship is described by the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where the subscripts S and R denote the sample and reference, respectively, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Intensity (Molar Absorptivity) |

|---|---|---|

| π → π* | Benzene Ring, Carbonyl (C=O) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography Studies of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the molecular structure of this compound. By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the construction of an electron density map, from which the positions of individual atoms can be resolved.

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as Methyl 3,5-dibromo-4-methylbenzoate, provides valuable insights into the expected molecular conformation. In such structures, the benzene ring is typically planar. The ester substituent (–COOCH₃) may be slightly twisted out of the plane of the aromatic ring. For instance, in Methyl 3,5-dibromo-4-methylbenzoate, the dihedral angle between the benzene ring plane and the carboxylate group is reported to be 7.1(2)°. This analysis provides precise measurements of all bond lengths and angles within the molecule.

Table 2: Illustrative Crystallographic Data for a Related Compound (Methyl 3,5-dibromo-4-methylbenzoate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9716 (2) |

| b (Å) | 14.2359 (7) |

| c (Å) | 17.2893 (8) |

| V (ų) | 977.52 (8) |

| Z | 4 |

Data sourced from studies on Methyl 3,5-dibromo-4-methylbenzoate and presented for illustrative purposes.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions.

Halogen Bonding: A significant interaction expected in the crystal structure of this compound is the halogen bond. This is an attractive interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule, such as an oxygen or nitrogen atom. Studies on related dibromobenzoate derivatives show the prevalence of C–Br···O and C–Br···N contacts. For example, in the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, weak intermolecular O···Br contacts of 3.095(2) Å are observed, linking adjacent molecules. These interactions are highly directional and play a crucial role in crystal engineering.

π-Stacking: Aromatic rings in adjacent molecules can interact through π-stacking. This involves the face-to-face or offset stacking of the benzene rings, driven by attractive non-covalent interactions. This type of interaction is common in the packing of planar aromatic molecules and contributes to the stability of the crystal structure.

The interplay of the aforementioned intermolecular interactions leads to the formation of specific supramolecular arrangements or packing motifs. For instance, the combination of halogen bonds and hydrogen bonds can assemble molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, weak C–H···Br hydrogen bonds and O···Br contacts link molecules into layers. In a different derivative, Methyl 3,5-dibromo-4-cyanobenzoate, C≡N···Br contacts lead to the formation of inversion dimers.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs arise from different packing arrangements and/or different molecular conformations. These different forms can exhibit distinct physical properties. The specific packing motif adopted by this compound would depend on the crystallization conditions, and the potential for polymorphism exists due to the variety of possible intermolecular interactions that can direct the crystal assembly.

Table 3: Summary of Potential Intermolecular Interactions and Resulting Motifs

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motif |

|---|---|---|

| Halogen Bonding | C-Br (donor) / Carbonyl O (acceptor) | Chains, Dimers, Sheets |

| Hydrogen Bonding | C-H (donor) / Carbonyl O, Br (acceptors) | Layers, 3D Networks |

Theoretical and Computational Chemistry Investigations of Methyl 3,4 Dibromo 5 Fluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For halogenated benzoic acid derivatives, DFT calculations, often using functionals like B3LYP, provide a reliable framework for understanding their structure and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization of methyl 3,4-dibromo-5-fluorobenzoate using DFT methods reveals the most stable three-dimensional arrangement of its atoms. For similar substituted benzoates, the molecule is often found to be essentially planar, with a slight dihedral angle between the benzene (B151609) ring and the carboxylate group. For instance, in methyl 3,5-dibromo-4-methylbenzoate, the dihedral angle between the C1-C6 ring plane and the C7/O1/O2/C8 carboxylate unit is a mere 7.1(2)°. nih.gov This planarity is a common feature in such aromatic esters.

Conformational analysis of related benzoate (B1203000) derivatives has shown that the barrier to rotation around the ester group can be significant, on the order of 10 kcal/mol, while other rotational barriers within the molecule are considerably smaller. researchgate.net The specific arrangement of the bromo and fluoro substituents on the benzene ring of this compound will influence the precise bond lengths, bond angles, and dihedral angles of its minimum energy conformation.

| Parameter | Value (Å or °) |

| Br-C Bond Length | ~1.90 |

| C-C (aromatic) Bond Length | ~1.39-1.40 |

| C=O Bond Length | ~1.20 |

| C-O Bond Length | ~1.34 |

| Ring C-C-C Angle | ~120 |

| O-C-O Angle | ~125 |

| Note: These are typical values for similar structures and the exact values for this compound would require specific DFT calculations. |

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes observed in experimental infrared (IR) and Raman spectra. For substituted benzoic acids and their esters, DFT calculations can accurately predict the frequencies of characteristic vibrations. mdpi.comresearchgate.net

Key vibrational modes for this compound would include:

C=O stretching: This is a strong, characteristic band, typically appearing in the range of 1700-1730 cm⁻¹. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹. mdpi.com

C-C aromatic stretching: These vibrations occur in the 1400-1600 cm⁻¹ region. mdpi.com

C-F, C-Br, and C-O stretching: These will have characteristic frequencies that can be assigned with the aid of computational predictions.

The calculated potential energy distribution (PED) is crucial for making unambiguous assignments of the vibrational modes. mdpi.com Comparing the theoretical spectrum with experimental data allows for a detailed understanding of the molecule's vibrational behavior. mdpi.com

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1700 - 1730 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C-C Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 600 |

| Note: These are general ranges and can be influenced by the specific electronic environment of the molecule. |

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) Analysis

The electronic properties of this compound are central to its reactivity. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For related aromatic esters, the HOMO-LUMO gap has been calculated to understand their electronic behavior. mdpi.com

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. The negative potential regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding within the molecule. uni-muenchen.dewikipedia.orgq-chem.com It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, corresponding to the familiar Lewis structure. uni-muenchen.dewikipedia.org NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are crucial for understanding the stability and reactivity of the molecule. wikipedia.orgrsc.org For instance, it can reveal the interactions between filled (donor) and empty (acceptor) orbitals, providing insight into intramolecular charge transfer. uni-muenchen.de

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| MESP Minima/Maxima | Regions of most negative/positive electrostatic potential. | Identifies sites for electrophilic/nucleophilic attack. |

| NBO Charges | Atomic charges calculated by the NBO method. | Provides a more chemically intuitive picture of charge distribution than Mulliken charges. |

| NBO Hyperconjugation Energies | Energies of donor-acceptor interactions. | Quantifies the stabilization due to electron delocalization. |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms, especially for complex organic reactions. rsc.orgescholarship.org For a molecule like this compound, DFT calculations can be used to model various potential reaction pathways, such as nucleophilic aromatic substitution or reactions at the ester group.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. acs.org This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a particular mechanism. For example, studies on related halobenzenes have used DFT to investigate the mechanisms of carbon-halogen bond activation. nih.gov Similarly, computational studies on cyclopropanation reactions with halo-diazoacetates have successfully predicted reaction rates and diastereoselectivities by analyzing transition state energies. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior (as applied to related systems)

While quantum chemical calculations are excellent for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in a solvent. rsc.org For related methyl benzoate derivatives, MD simulations have been used to study their interactions with biological macromolecules and their solvation dynamics. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases has been conducted to gather information on the predicted non-linear optical (NLO) properties of this compound. Non-linear optics is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Materials with significant NLO properties are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage.

The NLO properties of a molecule, such as the first hyperpolarizability (β), are often predicted using computational quantum chemistry methods like Density Functional Theory (DFT). These calculations can provide valuable insights into the relationship between molecular structure and NLO activity. Factors such as the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation within a molecule can significantly influence its NLO response.

In the case of this compound, the presence of halogen atoms (bromine and fluorine) and a methyl ester group on the benzene ring would be expected to influence its electronic structure and, consequently, its NLO properties. Halogens can exert both inductive and resonance effects, while the ester group is a known electron-withdrawing group.

Despite a thorough search, no specific theoretical or computational studies detailing the predicted non-linear optical properties of this compound were found in the available scientific literature.

Therefore, it is not possible to provide detailed research findings or data tables on the first hyperpolarizability or other NLO parameters for this specific compound at this time. Further computational research would be required to be conducted to determine these properties.

Applications and Research Trajectories in Advanced Chemistry

Methyl 3,4-Dibromo-5-fluorobenzoate in Complex Organic Synthesis

The strategic placement of multiple reactive sites on its aromatic core makes this compound a valuable component in the construction of complex molecules.

Strategic Building Block for Diverse Molecular Scaffolds

Organic building blocks are fundamental components used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These functionalized molecules are crucial in medicinal chemistry, organic chemistry, and material science for creating supramolecular complexes, organic molecular constructs, and other advanced materials. sigmaaldrich.com The utility of polysubstituted aromatic compounds as versatile intermediates is well-established. For instance, the related compound, Methyl 3,5-dibromo-4-methylbenzoate, serves as a key intermediate in the synthesis of various natural products, including fungal metabolites and isocoumarins.

The structure of this compound offers several points for chemical modification. The bromine atoms can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups. This capability enables the construction of diverse and complex molecular scaffolds, which are central to drug discovery and materials science. cymitquimica.comfluorochem.co.uk The ester functional group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Precursor to Advanced Materials (e.g., specialty polymers)

Halogenated aromatic compounds are often employed as monomers or precursors in the synthesis of specialty polymers. The presence of bromine atoms on the this compound ring suggests its potential use in the formation of poly(arylene)s and other high-performance polymers through polycondensation or coupling polymerization reactions. These types of polymers are known for their thermal stability, chemical resistance, and specific electronic properties. The fluorine atom can further enhance these properties, contributing to increased thermal stability and improved solubility in organic solvents. While specific research on the use of this compound in polymer synthesis is not yet widespread, its structural motifs are indicative of its potential in creating novel materials with tailored properties.

Role in the Development of Fluorinated Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound serves as a valuable starting material for the synthesis of more complex fluorinated molecules.

Investigating the Impact of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom in this compound exerts a significant electronic influence on the aromatic ring, impacting its reactivity and the regioselectivity of subsequent chemical transformations. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, it can also act as a weak electron-donating group through resonance.

This interplay of inductive and resonance effects can lead to unique reactivity patterns. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom can activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. The presence of the two bromine atoms further modifies the electronic landscape of the molecule, creating a unique substrate for studying the intricate effects of multiple halogen substituents on reaction outcomes. This makes this compound an excellent model compound for fundamental studies aimed at understanding and predicting the behavior of complex fluorinated aromatic systems.

Catalysis Research (as a Substrate or Ligand Component for Catalytic Reactions)

The reactivity of the carbon-bromine bonds in this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. In this context, the compound can be used to probe the efficiency and selectivity of new catalytic systems. For example, researchers can investigate the selective coupling at one of the two C-Br bonds, which can be a challenging synthetic problem.

Furthermore, while not a ligand itself, this compound can serve as a precursor for the synthesis of more elaborate molecules that can act as ligands in catalytic processes. The functional groups on the aromatic ring can be modified to introduce coordinating atoms, such as phosphorus or nitrogen, leading to the formation of novel ligands with unique electronic and steric properties due to the presence of the fluorine and remaining bromine atoms.

Methodological Advancements in Analytical Chemistry (as a standard for new method validation)

In analytical chemistry, the development and validation of new methods require well-characterized reference materials to ensure accuracy and reliability. eurachem.org A compound with a unique and stable structure like this compound is a potential candidate for use as an analytical standard.

Its distinct pattern of halogen substitution provides a clear signal in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), it can serve as a reference compound for the identification and quantification of other halogenated aromatic compounds in complex mixtures. The use of such standards is crucial for ensuring the "fitness for purpose" of analytical methods across various scientific disciplines. eurachem.org

Table of Compound Properties

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Related Compounds | Methyl 3-amino-2-bromo-5-fluorobenzoate sigmaaldrich.com |

| Methyl 4-amino-3-bromo-5-fluorobenzoate bldpharm.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3,5-dibromo-4-methylbenzoate |

| Methyl 3-amino-2-bromo-5-fluorobenzoate |

| Methyl 4-amino-3-bromo-5-fluorobenzoate |

Future Research Directions and Unexplored Reactivity

The unique substitution pattern of this compound, featuring two adjacent bromine atoms and a fluorine atom on a benzene (B151609) ring, presents a landscape of unexplored chemical reactivity. Future research is likely to focus on leveraging this distinct arrangement for the development of novel synthetic methodologies and the creation of new functional molecules.

One promising avenue of investigation lies in the selective functionalization of the C-Br bonds. The electronic environment of the two bromine atoms is differentiated by the adjacent fluorine and methyl ester groups, potentially allowing for regioselective cross-coupling reactions. Future studies could explore the use of tailored catalyst systems (e.g., palladium or copper-based) to selectively replace one bromine atom over the other with various nucleophiles, such as boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling). Achieving high selectivity would be a significant advancement, enabling the stepwise construction of highly substituted aromatic compounds.

The fluorine atom, typically the most difficult to substitute in nucleophilic aromatic substitution (SNAr) reactions, could be targeted under specific, harsh reaction conditions or through novel activation methods. Research into the SNAr chemistry of this compound with potent nucleophiles could lead to the synthesis of novel fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.

Furthermore, the potential for intramolecular reactions is an intriguing area for future exploration. By introducing a suitable functional group through the substitution of one of the bromine atoms, it might be possible to induce cyclization reactions, leading to the formation of novel heterocyclic scaffolds. The interplay between the remaining halogens and the newly introduced functionalities could offer pathways to complex polycyclic systems that are otherwise difficult to access.

The complete metal-halogen exchange of both bromine atoms followed by trapping with different electrophiles in a one-pot, sequential manner is another area ripe for investigation. This would provide a powerful method for introducing two different functional groups at the 3- and 4-positions, significantly increasing the molecular diversity achievable from this single precursor.

Finally, derivatization of the methyl ester group, followed by investigations into how the modified functionality influences the reactivity of the halogenated ring, could uncover new synthetic strategies and lead to the development of novel compounds with potentially interesting biological or material properties.

Interactive Data Tables

Below are data tables detailing the properties of this compound and a list of related chemical compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1160574-59-3 |

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3,4-Dibromo-5-fluorobenzoate, and how do reaction conditions influence yield?

- Methodology : Begin with benzoic acid derivatives as precursors. Bromination at positions 3 and 4 can be achieved using bromine (Br₂) in acetic acid under controlled temperatures (40–60°C). Fluorination at position 5 typically employs HF-pyridine or KF in polar aprotic solvents like DMF. Methyl esterification via Fischer–Speier esterification (H₂SO₄ catalyst, methanol reflux) is standard. Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.1–1.3 equivalents of Br₂ to avoid over-bromination). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (60–80%) are achievable by adjusting reaction time and catalyst loading .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for Br/F groups).

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (expected m/z ≈ 308–310 for [M]+).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

Cross-reference spectral data with structurally similar compounds (e.g., 3,4-difluorobenzoic acid derivatives) to identify deviations caused by bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination and fluorination in this compound synthesis?

- Methodology : Conduct computational studies (DFT calculations) to map electron density and predict electrophilic substitution sites. Bromine’s preference for positions 3 and 4 arises from directing effects of existing substituents (e.g., methyl ester groups). Fluorination at position 5 is influenced by steric hindrance from adjacent bromine atoms. Validate with kinetic experiments (e.g., competitive bromination of methyl 5-fluorobenzoate) and isotopic labeling (e.g., ¹⁸O ester groups to track intermediates) .

Q. How does this compound behave in Suzuki–Miyaura cross-coupling reactions, and what challenges arise?

- Methodology : Test reactivity with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis. Challenges include:

- Steric hindrance : Bulky bromine atoms may slow transmetallation.

- Competitive debromination : Use milder bases (K₂CO₃ instead of Cs₂CO₃) and lower temperatures (60°C).

Monitor product distribution via GC-MS and optimize ligand choice (e.g., SPhos for enhanced selectivity). Compare results with less-halogenated analogs (e.g., methyl 3-bromo-5-fluorobenzoate) to isolate steric/electronic effects .

Q. What are the implications of this compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies:

- Thermal stability : Heat samples (50–100°C) in DMSO-d₆ and track decomposition via ¹⁹F NMR.

- Hydrolytic stability : Incubate in buffers (pH 2–12) and quantify ester hydrolysis by HPLC.

Data tables from analogous compounds (e.g., 3,5-difluorobenzoic acid derivatives) suggest ester groups degrade faster under alkaline conditions, but bromine’s electron-withdrawing nature may mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products